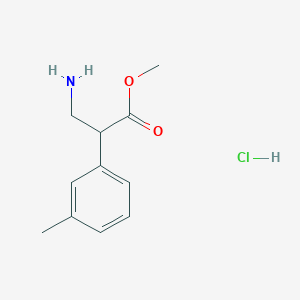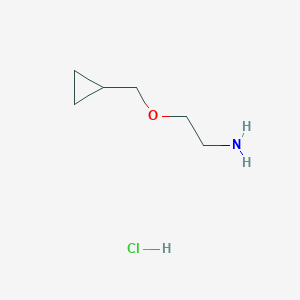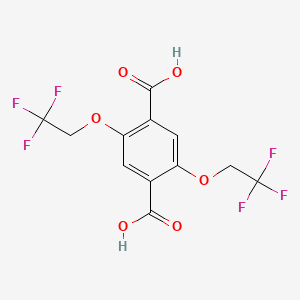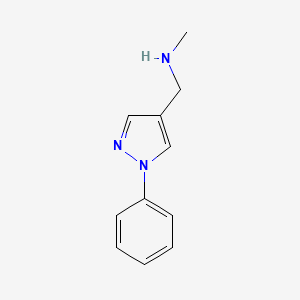
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate
説明
“(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate” is a chemical compound with the empirical formula C9H8ClNO2 and a molecular weight of 197.62 . It is a halogenated heterocycle .
Molecular Structure Analysis
The SMILES string of “this compound” is COC(=O)\C=C\c1cnccc1Cl . The InChI is 1S/C9H8ClNO2/c1-13-9(12)3-2-7-6-11-5-4-8(7)10/h2-6H,1H3/b3-2+ .Physical And Chemical Properties Analysis
“this compound” is a solid . The flash point is not applicable .科学的研究の応用
Genotoxicity, Mutagenicity, and Carcinogenic Potential
Acrylates, including methyl, ethyl, and butyl acrylates, are extensively utilized in producing polymers for plastics, adhesives, and cosmetic formulations. The genotoxicity and carcinogenic potential of these compounds have been evaluated, showing that they metabolize rapidly and demonstrate a lack of bioactivity in cancer-related pathways, suggesting a cytotoxic, non-genotoxic mechanism. High doses can lead to tumors in animal models, but these are attributed to chronic irritation rather than genotoxic effects, indicating limited human cancer hazards (Suh et al., 2018).
Industrial Applications and Safety
Acrylamide, a related compound, is used in synthesizing polyacrylamide, which finds applications in soil conditioning, wastewater treatment, and various industries. Its presence in food has raised safety concerns, leading to extensive studies on its formation, distribution, and impact on health. Understanding acrylamide's chemistry and reducing its levels in food products are ongoing research areas (Friedman, 2003).
Enhancement of Materials
Polymethylmethacrylate (PMMA) and its enhancements through the addition of fibers, fillers, and nanofillers have been a significant focus. These modifications aim to improve the material properties of PMMA for applications like denture bases. However, challenges remain in translating in vitro improvements to clinical applications, highlighting the need for further research to identify ideal materials (Gad et al., 2017).
Biomedical Applications
Acrylic bone cements, based on polymethylmethacrylate (PMMA), are critical in interventional procedures such as vertebroplasty. The chemistry of bone cement polymerization and the impact of various components on its properties have been extensively reviewed, providing insights into optimizing clinical applications (Nussbaum et al., 2004).
Safety and Hazards
特性
IUPAC Name |
methyl (E)-3-(4-chloropyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)3-2-7-6-11-5-4-8(7)10/h2-6H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHFUPVCJZKGK-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)





![2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid](/img/structure/B1463487.png)
![2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1463488.png)


![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)